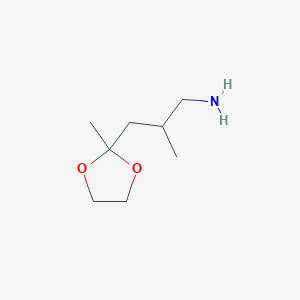

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Description

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO2 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to a propyl chain

Properties

IUPAC Name |

2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUCEZIZORMDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1(OCCO1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

The core heterocyclic ring, 2-methyl-1,3-dioxolane, is synthesized by acetalization of aldehydes or ketones with ethylene glycol under acid catalysis:

Acetone + Ethylene Glycol → 2-Methyl-1,3-dioxolane

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Reflux conditions to facilitate equilibrium

- Removal of water to drive the reaction toward acetal formation

Industrial Adaptation

- Continuous flow reactors with acid catalysts for large-scale production

- Use of immobilized acid catalysts to enhance catalyst recovery and process sustainability

Attachment of the Propyl Chain

Alkylation or Acylation

The dioxolane ring can be functionalized at the methyl position via nucleophilic substitution or alkylation:

- Alkylation : Using halogenated propyl derivatives (e.g., 3-bromopropane) under basic conditions to attach the propyl chain

- Acylation : Introducing acyl groups followed by reduction to the amine

Key Reactions

- Nucleophilic substitution with a suitable nucleophile (e.g., a deprotonated dioxolane methyl group)

- Use of phase transfer catalysts to facilitate the reaction at milder conditions

Research Data

- Alkylation reactions are optimized at temperatures around 25–50°C, with phase transfer catalysts enhancing yields.

Introduction of the Amine Group

Reductive Amination

The primary amine is introduced via reductive amination:

Aldehyde or ketone intermediate + Ammonia or primary amine → Reductive amination → Primary amine

- Reagents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride

- Conditions : Mild acidic pH, room temperature to 50°C

Alternative Routes

- Direct amination using ammonia derivatives under catalytic hydrogenation conditions

- Use of azides followed by reduction to amines

Research Findings

- Reductive amination provides high selectivity and yields (up to 85%) in synthesizing amino derivatives.

Summary of Industrial Synthesis Pathway

| Step | Reaction | Conditions | Key Reagents | Purpose |

|---|---|---|---|---|

| 1 | Acetalization | Reflux, acid catalyst | Ethylene glycol, sulfuric acid | Form 2-methyl-1,3-dioxolane ring |

| 2 | Alkylation | Mild base, phase transfer catalyst | 3-bromopropane | Attach propyl chain to ring |

| 3 | Reductive amination | Mild acid, NaBH3CN | Ammonia or primary amine | Introduce amine group |

Notes on Research and Patent Literature

- Patent US4096192A describes a process for preparing 2-methyl-1,3-propanediol, which involves acetal formation and subsequent hydroformylation, highlighting the versatility of acetal chemistry in precursor synthesis.

- Patent WO2015095879A1 details manufacturing methods for 2-methyl-1,3-dioxolane via acetalization of acetaldehyde with ethylene glycol, often integrated into polyester production but adaptable for amino derivatives.

- Patent EP0050298A2 discusses acetalization reactions involving aldehydes and acylation techniques, relevant for functionalizing heterocyclic rings with amino groups.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro compound or an imine.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Addition: The dioxolane ring can undergo ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Addition: Acidic or basic conditions can facilitate the ring-opening of the dioxolane ring.

Major Products Formed

Oxidation: Nitro compounds, imines.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines.

Addition: Compounds with open-chain structures derived from the dioxolane ring.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in synthetic chemistry. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure facilitates the development of new chemical entities with specific functionalities.

Biology

In biological research, 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine has been investigated for its potential roles in:

- Enzyme Inhibition : The compound may interact with various enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding Studies : Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for studying receptor-ligand interactions.

Pharmaceutical Development

The compound has shown promise in drug discovery processes, particularly for anticancer applications. For instance, studies have indicated that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7, suggesting that this compound could also possess therapeutic potential in oncology .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives related to this compound exhibit IC50 values indicative of their effectiveness against cancer cell lines. For example, certain synthesized compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Interaction

Studies focusing on enzyme inhibition have revealed that compounds structurally related to this compound can modulate enzyme activities through competitive inhibition mechanisms. These findings are crucial for understanding the compound's role in metabolic pathways and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The dioxolane ring and amine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1,3-dioxolane: A simpler compound with a similar dioxolane ring but without the propyl chain and amine group.

3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine: A compound with a similar structure but different substitution patterns.

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: A compound with a dioxolane ring and a diphenylethanol moiety.

Uniqueness

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine is unique due to the combination of its dioxolane ring and amine group, which imparts specific chemical and biological properties

Biological Activity

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS Number: 1334146-55-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- IUPAC Name : 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanamine

- Physical Form : Liquid

- Purity : ≥95% .

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Specific methodologies for synthesizing similar dioxolane derivatives have been documented, indicating the potential pathways for obtaining this compound .

Immunosuppressive Effects

Research has indicated that compounds structurally related to this compound exhibit immunosuppressive properties. For example, a study on related 2-substituted 2-aminoethanols demonstrated significant lymphocyte-decreasing effects in rat models. The effectiveness was influenced by the structure of the alkyl side chain and specific substituents .

Case Study 1: Lymphocyte Suppression

In a study evaluating the immunosuppressive effects of various aminopropane derivatives, it was found that modifications to the alkyl chain could enhance lymphocyte suppression. The most effective compounds had specific configurations at their quaternary centers, suggesting that structural optimization could lead to enhanced biological activity .

Case Study 2: Cytotoxicity Evaluation

Another investigation into related compounds demonstrated their ability to inhibit cancer cell proliferation effectively. The compounds were tested against MCF-7 (breast cancer) and Bel7402 (liver cancer) cell lines. Results indicated that structural variations significantly impacted their cytotoxic potency .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine, and how can its purity be verified experimentally?

- Synthesis : Reductive amination is a widely used method for similar amines, where a ketone or aldehyde precursor reacts with ammonia or primary amines under reducing conditions (e.g., NaBH₃CN or H₂/Pd catalysts) . For the dioxolane moiety, acetal protection of carbonyl groups using ethylene glycol derivatives is a plausible approach, as seen in structurally related compounds .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxolane ring and amine group. High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>95%) and identifies impurities .

Q. How does the dioxolane ring influence the compound’s solubility and stability under varying pH conditions?

- The 1,3-dioxolane group enhances hydrophilicity compared to purely aliphatic amines, improving solubility in polar aprotic solvents like DMSO or ethanol. However, acidic conditions may hydrolyze the dioxolane ring, necessitating pH-neutral storage (e.g., -20°C in inert atmospheres) . Stability studies via accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. What experimental strategies mitigate stereochemical challenges during the synthesis of chiral derivatives of this amine?

- Chiral Resolution : Use enantioselective catalysts (e.g., BINAP-Ru complexes) or chiral auxiliaries to control stereochemistry during reductive amination .

- Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy confirms enantiomeric excess . Computational modeling (DFT or molecular docking) predicts steric and electronic effects of the dioxolane group on reaction pathways .

Q. How can solvent effects and reaction kinetics be optimized for large-scale synthesis while minimizing side reactions?

- Solvent Screening : Test solvents with varying polarities (e.g., THF, acetonitrile) to balance reaction rate and selectivity. The dioxolane group may favor polar solvents to stabilize transition states .

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Design of Experiments (DoE) methodologies identify optimal temperature, pressure, and catalyst loading . Continuous flow reactors improve heat/mass transfer and reduce side products compared to batch processes .

Q. How do researchers resolve contradictions in reported solubility data for this compound in aqueous vs. organic matrices?

- Methodological Calibration : Standardize solubility assays (e.g., shake-flask method with UV-Vis quantification) across labs. For aqueous systems, consider co-solvents (e.g., 10% DMSO) or surfactants to enhance dispersion .

- Molecular Dynamics (MD) Simulations : Predict solvation free energy and hydrogen-bonding interactions between the dioxolane ring and water/organic solvents .

Methodological Resources

- Synthetic Protocols : Reductive amination and acetal protection ().

- Analytical Tools : Chiral HPLC, LC-MS, and computational modeling ().

- Process Optimization : DoE, continuous flow reactors, and in-situ spectroscopy ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.